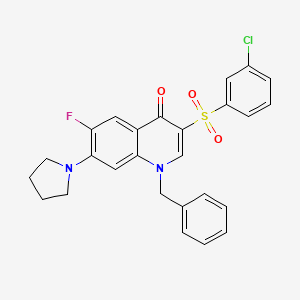

1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892759-34-1, molecular formula: C₂₈H₂₆ClFN₂O₃S, molecular weight: 525.034 g/mol) features a 1,4-dihydroquinolin-4-one core scaffold substituted with distinct functional groups. Key structural attributes include:

- 3-(3-Chlorobenzenesulfonyl): A sulfonyl group with electron-withdrawing chlorine, likely improving metabolic stability and target binding .

- 6-Fluoro substituent: Common in bioactive molecules for modulating electronic effects and bioavailability.

- 7-Pyrrolidin-1-yl: A saturated heterocycle contributing to conformational flexibility and hydrogen-bonding capabilities .

This compound belongs to a class of 4-oxo-1,4-dihydroquinoline derivatives, which are frequently explored for antimicrobial, anticancer, and kinase inhibitory activities due to their structural versatility .

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClFN2O3S/c27-19-9-6-10-20(13-19)34(32,33)25-17-30(16-18-7-2-1-3-8-18)23-15-24(29-11-4-5-12-29)22(28)14-21(23)26(25)31/h1-3,6-10,13-15,17H,4-5,11-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSHBSZPCMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The chlorobenzenesulfonyl group can be added through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride and a base such as triethylamine.

Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Pyrrolidinylation: The pyrrolidinyl group can be added via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 3-chlorobenzenesulfonyl moiety participates in nucleophilic substitution and hydrolysis reactions due to its electron-withdrawing sulfonyl group and para-chloro substituent:

Fluorinated Aromatic Ring Reactivity

The 6-fluoro substituent directs electrophilic aromatic substitution (EAS) and undergoes defunctionalization under specific conditions:

Dihydroquinoline Core Transformations

The 1,4-dihydroquinolin-4-one scaffold undergoes oxidation and ring-opening reactions:

Pyrrolidine Substituent Reactivity

The pyrrolidin-1-yl group engages in alkylation and ring functionalization :

Cross-Coupling Reactions

The benzyl group at position 1 enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Photochemical Reactions

UV irradiation induces ring isomerization and radical-mediated processes :

Key Mechanistic Insights

-

Steric Effects : The 3-chlorobenzenesulfonyl group creates steric hindrance at position 3, limiting reactivity at adjacent positions .

-

Electronic Effects : Fluorine’s strong electronegativity increases the electrophilicity of the quinoline ring, facilitating nucleophilic attacks at position 5 .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance sulfonamide reactivity, while nonpolar solvents favor photochemical pathways .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one exhibit antiviral properties , particularly against HIV. A study highlighted the compound's ability to inhibit HIV replication, suggesting it could serve as a potential therapeutic agent in antiviral drug development .

Antibacterial Properties

The compound is also noted for its antibacterial activity , specifically targeting bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription, and their inhibition can lead to bacterial cell death. This mechanism positions the compound as a candidate for developing new antibiotics.

Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of this compound can exhibit selective toxicity towards pathogenic bacteria while minimizing effects on human cells. This selectivity is vital for developing safe therapeutic agents that can effectively combat infections without harming host tissues.

Case Study: Synthesis and Evaluation

A detailed evaluation of the synthesis process reveals that 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be synthesized through multi-step organic reactions. Key steps include:

- Formation of the Quinoline Core: Utilizing methods such as Skraup synthesis.

- Introduction of Functional Groups: Employing nucleophilic substitution reactions to add the chlorobenzenesulfonyl and pyrrolidine groups.

These synthetic routes are crucial for obtaining compounds with desired biological activities.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that result in various biological effects.

Comparison with Similar Compounds

Notes

Synthetic Feasibility : The target compound’s benzenesulfonyl group may require specialized sulfonylation conditions compared to simpler acylations in analogues like 83 or 94 .

Biological Activity: While specific pharmacological data for the target compound are unavailable in the provided evidence, structural parallels to J. Med. Chem.

Metabolic Stability: The fluorine and sulfonyl groups likely reduce oxidative metabolism, enhancing in vivo half-life relative to non-fluorinated or carbonyl-containing analogues .

Biological Activity

1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. Studies have shown that it functions as a CCR10 antagonist , which may play a role in modulating immune responses and inflammatory conditions .

Biological Activity Overview

The following table summarizes the key biological activities and findings related to the compound:

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effect of this compound on various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values below 100 nM. This suggests a potent anticancer potential that warrants further investigation .

- Anti-inflammatory Effects : Another research focused on the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. The findings demonstrated an IC50 value of less than 50 nM, indicating strong anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .

- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates signaling pathways associated with cell proliferation and apoptosis. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a quinolin-4-one core. Introduce the benzyl group at position 1 via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

- Step 2 : Sulfonylation at position 3 using 3-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Monitor by TLC for completion (~4 hours).

- Step 3 : Fluorination at position 6 via electrophilic substitution using Selectfluor® in acetonitrile at 60°C for 8 hours.

- Step 4 : Introduce pyrrolidin-1-yl at position 7 via Buchwald-Hartwig coupling with pyrrolidine, Pd(OAc)₂ as catalyst, and Xantphos as ligand in toluene at 100°C for 24 hours .

- Optimization : Use DOE (Design of Experiments) to vary solvent polarity, catalyst loading, and temperature. For example, microwave-assisted synthesis can reduce reaction times by 30–50% .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- Techniques :

- Validation : Cross-reference NMR data with analogs (e.g., 6-fluoroquinolinones in ) to identify deviations caused by sulfonyl or benzyl groups.

Advanced Research Questions

Q. How can structural contradictions between computational modeling and crystallographic data be resolved for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond lengths and angles. Compare with XRD data (SHELXL-refined structures) .

- Step 2 : Identify discrepancies (e.g., torsional angles in the benzyl group >5° difference). If XRD shows disorder, use SQUEEZE in PLATON to model solvent effects.

- Step 3 : Reconcile computational and experimental data by adjusting force fields or considering dynamic effects (e.g., molecular vibrations via IR spectroscopy).

- Case Study : For similar dihydroquinolinones, van der Waals radius mismatches in sulfonyl groups led to revised torsional parameters in DFT .

Q. What strategies are recommended for analyzing conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Root Cause Analysis :

| Issue | Solution |

|---|---|

| Solubility variability | Use DMSO stock solutions standardized to ≤0.1% v/v in assays; confirm solubility via dynamic light scattering (DLS). |

| Off-target effects | Perform counter-screening against related kinases (e.g., EGFR, VEGFR) to rule out promiscuity. |

| Assay pH sensitivity | Adjust buffer systems (e.g., HEPES vs. Tris) to maintain physiological pH during incubation. |

- Statistical Validation : Apply Bland-Altman plots to compare inter-assay variability. For IC₅₀ discrepancies >1 log unit, repeat under harmonized conditions .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

- Methodological Answer :

- Protocol :

Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours). Monitor degradation via HPLC-UV (λ=254 nm).

Plasma Stability : Use human plasma (37°C, 24 hours). Quench with acetonitrile, centrifuge, and analyze by LC-MS.

Photostability : Expose to 365 nm UV light (ICH Q1B guidelines). Track λmax shifts in UV-Vis spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.